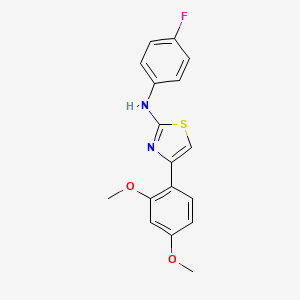![molecular formula C17H16FN3O2S2 B7644004 N-[4-[2-(3-fluoro-4-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7644004.png)
N-[4-[2-(3-fluoro-4-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[2-(3-fluoro-4-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide, also known as GSK461364A, is a chemical compound that has been extensively studied for its potential use in cancer treatment. It is a potent and selective inhibitor of polo-like kinase 1 (PLK1), a protein that plays a crucial role in cell division and proliferation.
Mecanismo De Acción
The mechanism of action of N-[4-[2-(3-fluoro-4-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide involves the inhibition of PLK1, a protein that plays a crucial role in cell division and proliferation. By blocking the activity of PLK1, this compound prevents the formation of the mitotic spindle, a structure that is essential for the separation of chromosomes during cell division. This leads to cell cycle arrest and ultimately, cell death.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in various preclinical models of cancer, including breast, lung, and prostate cancer. It has also been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. Additionally, this compound has been shown to have antiangiogenic effects, meaning that it can inhibit the formation of new blood vessels that are necessary for tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[4-[2-(3-fluoro-4-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide as a research tool is its potency and selectivity for PLK1. This makes it a valuable tool for studying the role of PLK1 in cell division and proliferation. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments or cell lines.
Direcciones Futuras
There are several future directions for research on N-[4-[2-(3-fluoro-4-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide. One area of interest is the development of new PLK1 inhibitors that have improved safety profiles and can be used in clinical settings. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to PLK1 inhibition, which could help to personalize cancer treatment. Finally, the role of PLK1 in other cellular processes, such as DNA repair and apoptosis, is an area of active research that could lead to new insights into the biology of cancer.
Métodos De Síntesis
The synthesis of N-[4-[2-(3-fluoro-4-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The process has been described in detail in several scientific publications, and it involves the use of various reagents and solvents.
Aplicaciones Científicas De Investigación
N-[4-[2-(3-fluoro-4-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide has been studied extensively in preclinical models of cancer, and it has shown promising results in inhibiting tumor growth and inducing cell death. It has also been tested in clinical trials, although its development as a cancer drug has been halted due to safety concerns.
Propiedades
IUPAC Name |
N-[4-[2-(3-fluoro-4-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S2/c1-11-3-6-14(9-15(11)18)19-17-20-16(10-24-17)12-4-7-13(8-5-12)21-25(2,22)23/h3-10,21H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSRLEVAHALDLCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)NS(=O)(=O)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(4-Fluorophenyl)propyl]-2-methyl-2-(1-methylpyrazol-4-yl)morpholine](/img/structure/B7643921.png)
![4-Methyl-2-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B7643929.png)
![N-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl]-2,3-dimethylcyclohexan-1-amine](/img/structure/B7643939.png)
![1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(2-hydroxycyclohexyl)urea](/img/structure/B7643940.png)



![1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[1-(5-methylfuran-2-yl)ethyl]urea](/img/structure/B7643972.png)
![1-(Pyrrolidin-1-ylmethyl)benzo[cd]indol-2-one](/img/structure/B7643973.png)
![2,4-dichloro-N-[2-(diethylamino)ethyl]-5-methylbenzenesulfonamide](/img/structure/B7643979.png)
![2-[(3-Fluorophenyl)methyl]-4-phenylphthalazin-1-one](/img/structure/B7643985.png)
![[4-(Methoxymethyl)phenyl]-morpholin-4-ylmethanone](/img/structure/B7643997.png)
![3,4-dihydro-1H-isoquinolin-2-yl-[4-(methoxymethyl)phenyl]methanone](/img/structure/B7644003.png)
